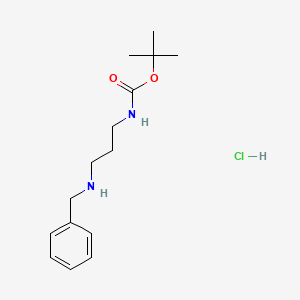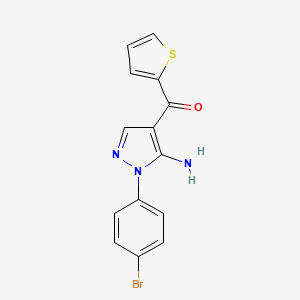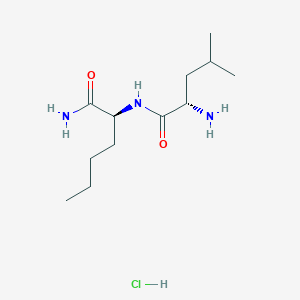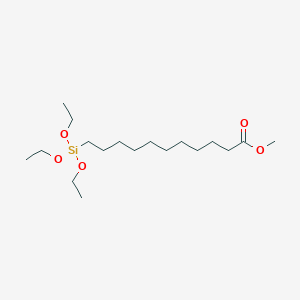![molecular formula C12H27O7P B6342920 (6-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}hexyl)phosphonic acid, 95% CAS No. 1049677-14-6](/img/structure/B6342920.png)
(6-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}hexyl)phosphonic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}hexyl)phosphonic acid, 95% (referred to here as “6-HEEHEP”) is an organic phosphonic acid that is widely used in scientific research. It is a versatile compound that has a variety of applications in laboratory experiments, and it has been studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
6-HEEHEP has a number of applications in scientific research. It is used as a reagent in organic synthesis, as a buffer in biochemistry, and as a ligand in coordination chemistry. It is also used in pharmaceutical research, as it has been shown to have potential therapeutic applications. 6-HEEHEP has also been used as a model compound for studying the mechanism of action of other organic phosphonic acids.
Mecanismo De Acción
The mechanism of action of 6-HEEHEP is not fully understood. However, it is believed to interact with proteins and other molecules in the cell, resulting in the modulation of their activity. It has been shown to interact with enzymes, receptors, and other proteins, resulting in changes in their activity. It is also believed to affect the permeability of cell membranes, which may be responsible for some of its biochemical and physiological effects.
Biochemical and Physiological Effects
6-HEEHEP has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, receptors, and other proteins, resulting in changes in their activity. It has also been shown to affect the permeability of cell membranes, resulting in changes in the uptake and release of ions and other molecules. In addition, 6-HEEHEP has been shown to have antioxidant and anti-inflammatory effects, as well as potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-HEEHEP in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and can be obtained in high yields. It is also relatively stable and can be stored for long periods of time. However, it can be expensive to obtain and may not be suitable for all applications. Additionally, it has been shown to have some toxic effects in certain cell types, so care must be taken when using it in experiments.
Direcciones Futuras
There are a number of possible future directions for research on 6-HEEHEP. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be conducted into its use as a model compound for studying the mechanism of action of other organic phosphonic acids. Finally, research could be conducted into the development of more efficient and cost-effective synthesis methods for 6-HEEHEP.
Métodos De Síntesis
The synthesis method of 6-HEEHEP involves a multi-step process. First, 6-bromohexylphosphonic acid is reacted with 2-hydroxyethoxyethanol in the presence of a base catalyst. The reaction produces a phosphonate ester, which is then hydrolyzed to 6-HEEHEP. The process has been optimized to obtain the desired product in high yields.
Propiedades
IUPAC Name |
6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O7P/c13-5-7-18-9-11-19-10-8-17-6-3-1-2-4-12-20(14,15)16/h13H,1-12H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJUSIUEGSNSQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCP(=O)(O)O)CCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669814 |
Source


|
| Record name | (6-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}hexyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1049677-14-6 |
Source


|
| Record name | (6-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}hexyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,9-Dipropyl-anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone](/img/structure/B6342838.png)



![3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342859.png)
![7-Azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B6342860.png)
![5-Amino-1-boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl hydrochloride](/img/structure/B6342867.png)


![4-[(Butylamino)methyl]-2,6-dimethoxyphenol hydrochloride](/img/structure/B6342883.png)



![(6-{2-[2-(2-Methoxy-ethoxy)-ethoxy]-ethoxy}-hexyl)phosphonic acid, 95%](/img/structure/B6342916.png)